2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one
Beschreibung
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a thiophene ring. Key structural elements include:
- A 3-(4-chlorophenyl)-1,2,4-oxadiazole moiety linked via a methylthio bridge.
- A cyclopropyl group at the N3 position of the pyrimidinone ring.
This compound’s design leverages the bioactivity of oxadiazoles (known for antimicrobial and antitumor properties) and the metabolic stability imparted by the cyclopropyl group. Structural characterization typically employs UV, $^1$H-NMR, and $^{13}$C-NMR spectroscopy, as demonstrated in related studies for analogous compounds .
Eigenschaften
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S2/c19-11-3-1-10(2-4-11)16-21-14(25-22-16)9-27-18-20-13-7-8-26-15(13)17(24)23(18)12-5-6-12/h1-4,7-8,12H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXCNWDUGRICQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one is a novel thienopyrimidine derivative that has garnered interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis of the Compound
The synthesis of this thienopyrimidine derivative typically involves multi-step reactions that incorporate various heterocycles and functional groups. The methodology often includes:
- Formation of the Thieno[3,2-d]pyrimidinone core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the 4-chlorophenyl and oxadiazole moieties : These modifications are crucial for enhancing the biological activity of the compound.
- Final purification and characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity.
Anticancer Properties
Numerous studies have evaluated the anticancer activity of thienopyrimidine derivatives. For instance:
- In vitro assays demonstrated that compounds similar to the target compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest at different phases .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 19 | MCF-7 | 0.94 | Induces apoptosis via Bcl-2 family proteins |
| 15 | A549 | 0.85 | Inhibits proliferation through cell cycle arrest |
| Target | PC-3 | TBD | TBD |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It shows promise as an inhibitor of:
- 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) : This enzyme is crucial in the biosynthesis of estrogens and androgens, making it a target for hormone-dependent cancers . Preliminary data suggest that derivatives exhibit moderate inhibition rates.
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is significant in neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity, suggesting potential applications in cognitive disorders .
Case Studies
- Case Study on Anticancer Activity : A study evaluated a series of thienopyrimidine derivatives against human leukemia HL-60 cells using MTT assays. The results indicated that certain derivatives significantly reduced cell viability, with IC50 values ranging from 0.5 to 1.5 μM .
- Case Study on Enzyme Inhibition : Research focused on the inhibition of 17β-HSD1 revealed that specific structural modifications enhanced inhibitory activity, suggesting a structure-activity relationship that could guide future modifications .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown strong inhibitory effects against Staphylococcus aureus . This suggests that the compound may be effective as an antimicrobial agent.
Anti-inflammatory Properties
Oxadiazole derivatives are known for their anti-inflammatory activities. Studies have shown that certain compounds within this class can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The specific structure of the target compound may enhance these properties through synergistic effects with other moieties present.
Antiviral Activity
The compound's structural features suggest that it could possess antiviral properties. Previous studies on similar oxadiazole derivatives have reported activity against picornaviruses . This opens avenues for further research into its efficacy against viral infections.
Cancer Research
The thieno-pyrimidine framework has been associated with anticancer activity in various studies. Compounds containing this structure have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The target compound's unique combination of functional groups may enhance its potency against specific cancer types.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Talar & Dejai (1996), sulfurether compounds similar to the target molecule demonstrated considerable antibacterial activity against various strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
Case Study 2: Anti-inflammatory Mechanisms
Research by Nicolaides et al. (1998) explored the anti-inflammatory properties of oxadiazole derivatives. The findings suggest that these compounds can modulate inflammatory responses, providing a basis for developing new anti-inflammatory drugs based on the target structure.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The thieno[3,2-d]pyrimidin-4(3H)-one core distinguishes this compound from analogs like thieno[3,4-d]pyrimidin-4(3H)-one (16) (). The positional isomerism (3,2-d vs. For example, the 3,2-d configuration may enhance π-stacking interactions due to planar alignment, whereas the 3,4-d isomer could exhibit steric hindrance .
Substituent Effects
- Oxadiazole vs. The 4-chlorophenyl substituent further enhances lipophilicity, aiding membrane permeability .
- Cyclopropyl Group: Unlike alkyl chains (e.g., methyl or ethyl groups in other pyrimidinones), the cyclopropyl moiety reduces metabolic oxidation, extending half-life in vivo .
Data Tables: Structural and Functional Comparison
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol)* |
|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidin-4(3H)-one | 3-Cyclopropyl, 2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylthio) | ~430.9 |
| Thieno[3,4-d]pyrimidin-4(3H)-one (16) | Thieno[3,4-d]pyrimidin-4(3H)-one | Varied (e.g., aryl, alkyl groups at N3) | ~250–350 |
| 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) | Chromen-2-one | Thiazolo-isoxazole, 4-methyl | ~405.4 |
Table 2: Functional Properties (Inferred)
| Compound Name | LogP* | Metabolic Stability | Potential Applications |
|---|---|---|---|
| Target Compound | ~3.5–4.0 | High (cyclopropyl) | Anticancer, antimicrobial agents |
| Thieno[3,4-d]pyrimidin-4(3H)-one (16) | ~2.0–3.0 | Moderate | Kinase inhibitors |
| 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) | ~2.8 | Low | Fluorescent probes |
*Estimated using fragment-based calculations.
Research Implications and Limitations
The provided evidence lacks explicit data on the target compound’s bioactivity or synthesis. However, structural parallels suggest:
- Enhanced Bioavailability : The 4-chlorophenyl-oxadiazole group may improve target engagement compared to simpler aryl substituents .
Further studies should prioritize in vitro assays (e.g., kinase inhibition, MIC tests) and ADMET profiling to validate these hypotheses.
Q & A
Q. What synthetic methodologies are reported for synthesizing thieno[3,2-d]pyrimidin-4(3H)-one derivatives, and how can they be optimized?
Answer: Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are typically synthesized via cyclocondensation reactions. Key steps include:
- Heterocyclic ring formation : Reacting thiophene precursors with urea or thiourea under acidic conditions to form the pyrimidine ring .
- Substituent introduction : For example, the 1,2,4-oxadiazole moiety can be incorporated via coupling reactions using chloro-oxadiazole intermediates .
- Optimization strategies :
- Use high-purity reagents to minimize side reactions.
- Control reaction temperatures (e.g., 80–100°C for cyclization steps) to improve yields .
- Purify intermediates via column chromatography or recrystallization (e.g., ethanol/dioxane mixtures) .
Q. Which analytical techniques are critical for characterizing this compound, and how should they be validated?
Answer: Essential techniques include:
- NMR spectroscopy : Confirm regiochemistry and substituent positions (e.g., ¹H NMR for cyclopropyl protons at δ 1.2–1.5 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between thienopyrimidine and oxadiazole rings) .
- Validation : Cross-check data with computational models (e.g., DFT for bond-length validation) and replicate experiments to ensure reproducibility .
Q. What in vitro assays are suitable for evaluating the antitumor activity of this compound?
Answer: Standard assays include:
- Cytotoxicity screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .
- Selectivity testing : Compare activity against normal cell lines (e.g., HEK-293) to assess therapeutic index .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer: SAR studies should systematically vary substituents and evaluate biological outcomes:
-
Variable substituents : Test analogs with halogens (e.g., 4-fluorophenyl vs. 4-chlorophenyl) or heterocycles (e.g., triazole vs. oxadiazole) .
-
Substituent Position Modification Antitumor Activity (IC₅₀) Antibacterial Activity (MIC) Thiophene C-5 4-Cl-phenyl 2.8 µM (MCF-7) 8 µg/mL (E. coli) Oxadiazole C-3 Methylthio 5.1 µM (HepG2) 16 µg/mL (S. aureus) -
Methodological rigor : Use ≥3 replicates per modification and apply ANOVA to assess significance (p < 0.05) .
Q. How can contradictions in biological activity data across studies be resolved?
Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound purity : Verify via HPLC (>95% purity) and elemental analysis .
- Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. untreated cells) .
- Meta-analysis : Compare results across studies using platforms like SciFinder or Reaxys to identify consensus trends .
Q. What computational approaches predict this compound’s physicochemical and pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or QikProp to estimate logP (target: 2–5), solubility (< -4.0 LogS indicates poor solubility), and CYP450 inhibition .
- Molecular docking : Simulate binding to target proteins (e.g., EGFR or Topoisomerase II) using AutoDock Vina .
- MD simulations : Assess stability in aqueous environments (e.g., 100 ns trajectories in GROMACS) .
Q. How can degradation pathways and stability be evaluated under experimental conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV irradiation), and varying pH (1–13) .
- Analytical monitoring : Track degradation products via LC-MS and compare fragmentation patterns to known metabolites .
- Stabilization strategies : Use antioxidants (e.g., BHT) or lyophilization for long-term storage .
Q. What experimental designs are optimal for assessing synergistic effects with other antitumor agents?
Answer:
- Combination index (CI) method : Use CompuSyn software to calculate CI values (<1 indicates synergy) .
- Isobologram analysis : Plot dose-response curves for single agents vs. combinations .
- In vivo validation : Test synergistic pairs in xenograft models with randomized block designs (n ≥ 5 per group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
